1,2,3,4,5-Pentachloro-1H-pyrrole
Description
1,2,3,4,5-Pentachloro-1H-pyrrole is a fully chlorinated derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Chlorinated pyrroles are often studied for their environmental persistence, toxicity, and applications in materials science or catalysis. Regulatory restrictions, similar to those imposed on pentachlorobenzene (CAS 608-93-5), may apply due to its hazardous profile, as highlighted by the Rotterdam Convention’s restrictions on structurally analogous chlorinated compounds .
Properties
CAS No. |
3123-41-9 |
|---|---|
Molecular Formula |
C4Cl5N |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloropyrrole |
InChI |
InChI=1S/C4Cl5N/c5-1-2(6)4(8)10(9)3(1)7 |
InChI Key |
ZWGAIGOJKXQZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-1H-pyrrole can be synthesized through several methods. One common approach involves the chlorination of pyrrole using chlorine gas in the presence of a catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination. Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which can provide better control over the reaction conditions and yield.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,5-Pentachloro-1H-pyrrole often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-1H-pyrrole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyrrole ring, nucleophiles readily attack the carbon atoms, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can remove chlorine atoms, leading to partially or fully dechlorinated pyrrole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions to achieve selective reduction.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, dechlorinated pyrroles, and oxidized pyrrole compounds. The specific products depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,2,3,4,5-Pentachloro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-1H-pyrrole involves its interaction with various molecular targets. The electron-deficient nature of the pyrrole ring allows it to form strong interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and potential antimicrobial effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Calix[4]pyrrole (CAS not provided)
- Structure : Macrocyclic tetramer of pyrrole, forming a cavity for anion binding via NH hydrogen bonds.
- Key Differences: Unlike 1,2,3,4,5-pentachloro-1H-pyrrole, calix[4]pyrrole lacks chlorine substituents, prioritizing hydrogen-bond donor capacity over electrophilic reactivity.
2.1.2. 3-Heptyl-1H-pyrrole (CAS 878-11-5)
- Structure : Pyrrole with a heptyl chain at the 3-position.
- Key Differences : The heptyl group enhances lipophilicity, making it suitable for hydrophobic applications (e.g., surfactants), while the pentachloro variant’s electronegativity favors reactivity in electrophilic substitutions. Safety data for 3-heptyl-1H-pyrrole emphasize low acute toxicity compared to chlorinated analogues, which often require stringent hazard controls .
Chlorinated Aromatic Compounds
2.2.1. Pentachlorobenzene (CAS 608-93-5)
- Structure : Benzene ring with five chlorine substituents.
- Key Differences: Both compounds share high chlorine content, but pentachlorobenzene’s fully aromatic structure confers greater thermal stability.
2.2.2. Pentachlorodibenzofuran (CAS 57117-43-8)
- Structure : Dibenzofuran with five chlorines.
- Key Differences: As a dioxin-like compound, pentachlorodibenzofuran exhibits extreme toxicity (nanogram-level LD50), far exceeding the likely hazards of chlorinated pyrroles.
Data Table: Comparative Properties of Chlorinated Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Hazards | Regulatory Status |
|---|---|---|---|---|---|
| 1,2,3,4,5-Pentachloro-1H-pyrrole | Not provided | C₄Cl₅N | ~265.3 | Research, potential catalysis | Likely restricted (inferred) |
| 3-Heptyl-1H-pyrrole | 878-11-5 | C₁₁H₁₉N | 165.28 | Surfactants, organic synthesis | Low toxicity, safety protocols |
| Pentachlorobenzene | 608-93-5 | C₆Cl₅H | 250.34 | Former pesticide, now restricted to R&D | Rotterdam Convention-regulated |
| Pentachlorodibenzofuran | 57117-43-8 | C₁₂H₃Cl₅O | 358.36 | Byproduct of combustion, extreme toxicity | Banned in most jurisdictions |
Research Findings and Implications
- Reactivity : Chlorinated pyrroles exhibit higher electrophilic substitution rates compared to alkylated analogues like 3-heptyl-1H-pyrrole, but their utility is constrained by environmental regulations .
- Regulatory Trends : Australia’s delisting of pentachlorobenzene in 2023 signals a broader shift toward limiting persistent chlorinated aromatics, likely impacting 1,2,3,4,5-pentachloro-1H-pyrrole’s commercial viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
